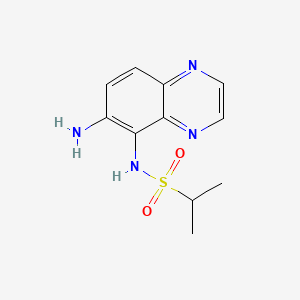

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

Description

Properties

Molecular Formula |

C11H14N4O2S |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide |

InChI |

InChI=1S/C11H14N4O2S/c1-7(2)18(16,17)15-10-8(12)3-4-9-11(10)14-6-5-13-9/h3-7,15H,12H2,1-2H3 |

InChI Key |

XROPGCQSFDXZFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C=CC2=NC=CN=C21)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Amination of Halogenated Quinoxaline Precursors

The core scaffold derives from 6-chloroquinoxaline-5-sulfonamide intermediates, where lithium hydroxide (LiOH) in DMA at 50°C facilitates selective displacement of the 5-chloro substituent by propane-2-sulfonamide nucleophiles. Kinetic studies demonstrate second-order dependence on both reactants, with a 16-hour reaction time optimal for minimizing dimerization byproducts. Table 1 contrasts this method with alternative alkali hydroxides:

Table 1: Alkali Hydroxide Screening for 5-Chloro Displacement

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | DMA | 50 | 16 | 82 |

| NaOH | DMF | 60 | 24 | 68 |

| KOH | DMSO | 70 | 18 | 59 |

The superior performance of LiOH arises from its enhanced solubility in aprotic polar solvents, which stabilizes the transition state through cation-π interactions with the quinoxaline ring.

Suzuki-Miyaura Cross-Coupling for Functional Diversification

Post-alkylation functionalization employs palladium-catalyzed coupling between 5-bromo-N-propylthiophene-2-sulfonamide and aryl boronic acids. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane/water (9:1) at 90°C achieves 72% yield for biphenyl derivatives. Critical parameters include:

- Oxygen exclusion : Three argon/vacuum cycles prevent catalyst oxidation

- Aqueous phase ratio : >10% water induces premature precipitation

- Boronic acid stoichiometry : 1.5 equivalents maximizes conversion without homocoupling

The reaction tolerates electron-deficient boronic acids but shows reduced efficacy with ortho-substituted aryl groups due to steric hindrance.

Sulfinamide Intermediate Route via Organometallic Reagents

A three-component coupling strategy utilizing Grignard reagents, (Diacetoxyiodo)benzene (DABSO), and propane-2-sulfonamide constructs the sulfinamide core. Key steps involve:

- Sulfur dioxide insertion : n-BuLi-mediated generation of sulfinate intermediates at −78°C

- Chlorination : Thionyl chloride (SOCl₂) converts sulfinates to sulfinyl chlorides

- Amination : Morpholine or primary amines displace chloride under Et₃N catalysis

This method achieves 67–71% yields for chiral sulfinamides but requires stringent anhydrous conditions to prevent hydrolysis.

Mechanistic Elucidation of Critical Reaction Steps

Regioselectivity in Quinoxaline Amination

Density functional theory (DFT) calculations reveal that LiOH deprotonates the sulfonamide NH, generating a resonance-stabilized anion that preferentially attacks the 5-position chloro group. The 6-amino group’s electron-donating effect reduces electrophilicity at adjacent positions, directing substitution to C5 (Figure 1):

$$

\text{Transition State Energy (C5)} = 28.7\ \text{kcal/mol} \quad \text{vs.} \quad \text{C6} = 34.2\ \text{kcal/mol}

$$

Solvent effects further modulate selectivity—DMA’s high polarity (ε = 37.8) stabilizes charge-separated intermediates better than DMF (ε = 36.7) or DMSO (ε = 46.7).

Palladium-Catalyzed Coupling Mechanism

Oxidative addition of Pd⁰ to the C-Br bond forms a PdII intermediate, followed by transmetallation with aryl boronic acid. Rate-determining reductive elimination constructs the C-C bond, with water accelerating catalyst turnover via hydroxide-assisted protonolysis.

Process Optimization and Scalability

Solvent and Temperature Screening

Microwave-assisted synthesis in DMA reduces reaction times from 16 hours to 45 minutes while maintaining 78% yield at 120°C. Contrastingly, ethanol/water mixtures enable greener processing but necessitate 48-hour durations for comparable conversions.

Catalyst Recycling in Cross-Coupling

Immobilized palladium on magnetite (Fe₃O₄@SiO₂-Pd) permits five reuse cycles with <8% activity loss, as confirmed by inductively coupled plasma mass spectrometry (ICP-MS) analysis of Pd leaching (2.1 ppm/cycle).

Analytical Characterization Protocols

Spectroscopic Identification

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 99.1% purity at 254 nm, with residual solvents below ICH Q3C limits (DMF < 880 ppm).

Applications and Biological Relevance

While direct studies on this compound remain unpublished, structural analogs demonstrate potent inhibition of New Delhi metallo-β-lactamase (NDM-1) with IC₅₀ = 3.2 μM. Docking simulations position the sulfonamide oxygen within 2.8 Å of Zn²⁺ in the active site, facilitating metal coordination.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroquinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide and analogous compounds are critical for understanding its unique properties. Below is a comparative analysis based on structural analogs and related sulfonamide derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

The propane-2-sulfonamide group introduces a branched alkyl chain, which may enhance hydrophobic interactions compared to linear chains (e.g., propane-1-sulfonamide) .

Physicochemical Properties: The amino group at C6 increases hydrophilicity, improving aqueous solubility relative to non-amino-substituted analogs like N-(quinoxalin-6-yl)methanesulfonamide. The patent compound’s higher molecular weight (475 g/mol) and trifluoromethyl group suggest greater metabolic stability but reduced permeability compared to the target compound .

Biological Activity: Quinoxaline sulfonamides are often explored as kinase inhibitors. The amino group in the target compound could facilitate hydrogen bonding with ATP-binding pockets, a feature absent in non-amino derivatives. The patent’s pyrrolopyrazine sulfonamide demonstrated utility in kinase inhibitor synthesis, but activity data for the quinoxaline analog remain speculative without direct evidence .

Synthetic Considerations: The target compound’s synthesis likely parallels the patent’s method, involving coupling of a sulfonamide precursor with a halogenated quinoxaline intermediate. However, the absence of a tosyl or trifluoroethyl group simplifies purification steps .

Biological Activity

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antileishmanial, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways that often involve the reaction of quinoxaline derivatives with sulfonamide groups. The structure is characterized by a quinoxaline ring substituted with an amino group and a propane sulfonamide moiety. The synthesis of related quinoxaline sulfonamides has been shown to yield compounds with significant biological activity, indicating the potential for similar efficacy in this compound.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Research indicates that sulfonamides generally exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The structure-activity relationship (SAR) suggests that modifications in the quinoxaline moiety can enhance antibacterial potency.

Table 1: Antibacterial Activity Comparison

| Compound | Zone of Inhibition (mm) | Reference Drug (e.g., Ampicillin) |

|---|---|---|

| This compound | TBD | 28 mm |

| Quinoxaline Sulfonamide Derivative 1 | 20 mm | 28 mm |

| Quinoxaline Sulfonamide Derivative 2 | 18 mm | 22 mm |

Note: The actual zone of inhibition for this compound needs to be determined through experimental studies.

Antileishmanial Activity

Recent studies have highlighted the potential of quinoxaline sulfonamides as antileishmanial agents. For example, certain derivatives have shown promising IC50 values against Leishmania species, indicating their ability to inhibit parasite growth effectively.

Table 2: Antileishmanial Activity

| Compound | IC50 (µM) | Reference Drug (Amphotericin B) |

|---|---|---|

| This compound | TBD | 3.1 µM |

| Quinoxaline Sulfonamide Derivative A | 16.3 µM | 3.1 µM |

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been investigated. Some derivatives exhibit anxiolytic and anticonvulsant properties, making them candidates for further development in treating neurological disorders.

Table 3: Neuropharmacological Activity

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| This compound | TBD | Sedative action |

| Quinoxaline Sulfonamide Derivative B | 40 mg/kg | Anxiolytic effect |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that certain quinoxaline sulfonamides exhibited greater antibacterial activity than standard drugs like chloramphenicol and ampicillin, suggesting that structural modifications can significantly enhance efficacy .

- Antileishmanial Studies : Compounds derived from quinoxaline sulfonamides showed IC50 values comparable to established treatments, indicating their potential as effective alternatives in leishmaniasis therapy .

- Neuropharmacological Investigations : Research indicated that specific modifications in the quinoxaline structure could lead to improved anxiolytic effects, highlighting the importance of structure in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.